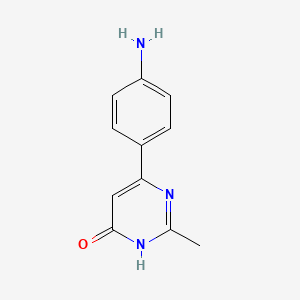

6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

4-(4-aminophenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-13-10(6-11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUALXPGBEZSXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one typically involves the condensation of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : 201.22 g/mol

- CAS Number : 1087792-32-2

The compound features a pyrimidine ring fused with an aminophenyl group, which contributes to its unique reactivity and biological properties.

Chemistry

6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one serves as a building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow chemists to modify it for various synthetic pathways, leading to the development of novel materials with specific properties.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor . Notably, it has shown the ability to inhibit monoamine oxidases (MAOs) and histone deacetylases (HDACs), which are crucial in neurotransmitter metabolism and gene expression regulation respectively. These interactions may have implications in neurobiology and cancer research.

Medicine

The compound has been explored for its antimicrobial and anticancer properties:

- Antimicrobial Activity : It exhibits potent antibacterial effects against both gram-positive and gram-negative bacteria, potentially disrupting bacterial cell membranes or interfering with intracellular processes.

- Anticancer Research : The inhibition of HDACs suggests that it may play a role in cancer therapy by affecting gene expression related to cell growth and apoptosis .

Case Studies

Several studies have documented the efficacy of this compound in laboratory settings:

- A study demonstrated its antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

- Research into its anticancer properties revealed that it could induce apoptosis in cancer cell lines by modulating histone acetylation patterns.

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic properties. Its unique structure allows it to be incorporated into polymers or other materials designed for electronics or photonics.

Mechanism of Action

The mechanism of action of 6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt cellular processes and lead to therapeutic effects.

Comparison with Similar Compounds

Key Properties :

- SMILES : CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)N .

- Solubility: Predicted moderate solubility in polar solvents due to the aminophenyl group.

Comparison with Structurally Similar Compounds

IACS-15414

Structure: 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one . Key Differences:

- A spirocyclic amine (2-oxa-8-azaspiro[4.5]decane) replaces the 4-aminophenyl group.

- A 2,3-dichlorophenyl group is present at position 3.

Pharmacological Profile : - Target : Potent SHP2 inhibitor (IC₅₀ < 10 nM) with oral bioavailability and efficacy in KRAS-mutant and RTK-driven cancers .

- ADMET: No hERG liability up to 100 μM; favorable pharmacokinetics in preclinical models . Advantages Over Target Compound: Enhanced target specificity and bioavailability due to the spirocyclic and dichlorophenyl moieties .

6F (6-(4-Chlorophenyl)-3,4-dihydro-1-(tetrahydrofuran-2-yl)-4-phenylpyrimidin-2(1H)-one)

Structure : Features a 4-chlorophenyl group at position 6 and a tetrahydrofuran-derived substituent at position 1 .

Key Differences :

- Chlorophenyl instead of aminophenyl at position 5.

- Additional tetrahydrofuran ring enhances steric bulk.

Activity : Reported antifungal, antioxidant, and anticancer properties, though mechanistic details are unspecified .

Limitations : Lack of detailed pharmacokinetic or toxicity data compared to the target compound .

1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione

Structure : A dihydropyrimidine-thione with a 4-chlorophenyl group and methyl substituents .

Key Differences :

- Thione (C=S) replaces the ketone (C=O) at position 2.

- Methyl groups at positions 4 and 6 increase hydrophobicity.

Activity : Antibacterial, antitumor, and anti-inflammatory effects attributed to the thione group’s electronic properties .

Synthesis : Prepared via reaction of 4-chloroaniline with 4-methylpent-3-en-2-one and potassium thiocyanate .

Structural and Functional Comparison Tables

Table 1. Structural Features and Physicochemical Properties

Table 2. Pharmacological and ADMET Profiles

Key Insights and Limitations

- Target Compound: Serves as a versatile intermediate but lacks targeted therapeutic data. Its aminophenyl group may improve solubility over chlorophenyl analogs (e.g., 6F) .

- IACS-15414 : Demonstrates how structural complexity (spirocyclic amines, halogens) enhances potency and selectivity in kinase inhibition .

- Dihydropyrimidine-thiones : Highlight the pharmacological impact of replacing C=O with C=S, though this modification may reduce metabolic stability .

Research Gaps : Detailed mechanistic studies, solubility measurements, and in vivo efficacy data are needed for the target compound to benchmark it against advanced analogs like IACS-15414.

Biological Activity

Overview

6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound characterized by a pyrimidine ring fused with an aminophenyl group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. Its molecular formula is and it has a molecular weight of 201.22 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

- Antimicrobial Activity : Similar compounds have demonstrated potent antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with intracellular processes .

- Enzyme Inhibition : This compound has been shown to inhibit monoamine oxidases (MAOs) and histone deacetylases (HDACs), which are crucial in neurotransmitter metabolism and gene expression regulation, respectively .

This compound influences various cellular processes:

- Cell Signaling : It affects pathways related to oxidative stress responses and apoptosis, indicating potential applications in cancer therapy.

- Gene Expression : The compound modulates the expression of genes involved in critical cellular functions, suggesting its role as a therapeutic agent .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound:

- Case Study : In vitro tests indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The compound's structure enhances its interaction with protein binding sites, leading to effective apoptosis induction .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 10 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Inhibition of HDACs |

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for 6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one, and how can reaction efficiency be optimized?

The compound is typically synthesized via Biginelli-like multicomponent reactions. A representative method involves refluxing 4-aminobenzaldehyde, acetylacetone (or ethyl acetoacetate), and urea/thiourea in a solvent system (e.g., n-heptane-toluene) with a catalyst like ZnCl₂. Reaction progress is monitored via TLC, and purification is achieved by recrystallization . Optimization strategies include:

- Catalyst screening : ZnCl₂ is preferred for its Lewis acidity, but alternative catalysts (e.g., FeCl₃ or ionic liquids) may improve yield.

- Solvent selection : Polar aprotic solvents enhance reaction rates but may require higher temperatures.

- Stoichiometric adjustments : Excess urea (15 mmol vs. 10 mmol aldehydes/ketones) drives the reaction to completion .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and dihydropyrimidinone ring protons (δ 3.0–4.0 ppm).

- Mass spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For unambiguous conformation analysis (e.g., envelope conformation of the dihydropyrimidine ring and dihedral angles between substituents) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial pharmacological profiling should include:

- Antimicrobial assays : Disk diffusion or MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential.

- In vitro enzymatic inhibition : Target enzymes like dihydrofolate reductase (DHFR) or calcium channels, given structural similarities to known inhibitors .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the dihydropyrimidinone ring?

Single-crystal X-ray diffraction reveals the dihydropyrimidinone ring adopts an envelope conformation , with five atoms coplanar (r.m.s. deviation ≤0.054 Å) and the C4 methyl-bearing carbon deviating by ~0.44 Å. The phenyl ring forms an ~89° dihedral angle with the heterocyclic core, influencing steric interactions and pharmacological activity . Refinement protocols include hydrogen atom placement via difference Fourier maps and riding models for methyl groups .

Q. What strategies address low yields or impurities in scaled-up synthesis?

Key challenges include byproduct formation (e.g., thiourea derivatives) and solvent-dependent recrystallization inefficiency. Mitigation strategies:

- Solvent optimization : Use methanol or ethanol for recrystallization, as they balance solubility and purity (yield: ~62%) .

- Catalyst recycling : Recover ZnCl₂ via aqueous washes to reduce costs .

- Chromatographic purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) for gram-scale batches.

Q. How do substituent variations (e.g., electron-withdrawing groups on the phenyl ring) affect biological activity?

Comparative studies on analogs (e.g., 4-chloro or 4-fluoro derivatives) reveal:

- Antibacterial activity : Electron-withdrawing groups enhance potency against S. aureus (MIC reduction by ~40%) due to increased membrane penetration .

- Cytotoxicity : 4-Aminophenyl derivatives show lower IC₅₀ values (e.g., 12 µM vs. 25 µM for methyl-substituted analogs) in MCF-7 cells, suggesting amino groups improve target binding .

Q. How can computational methods (e.g., DFT, molecular docking) guide structural optimization?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, a smaller HOMO-LUMO gap (~4.5 eV) correlates with higher antimicrobial activity .

- Molecular docking : Simulate interactions with DHFR (PDB: 1U72) to identify key binding residues (e.g., Leu4, Arg57) and prioritize substituents with hydrogen-bonding capacity (e.g., -NH₂) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar dihydropyrimidinones?

Discrepancies arise from:

- Assay variability : Differences in bacterial strains (e.g., clinical vs. lab-adapted isolates) or culture conditions (aerobic vs. anaerobic) .

- Crystallographic packing effects : Hydrogen-bonded dimers (via N–H⋯S interactions) in the solid state may reduce solubility, altering in vitro activity .

- Regioselective oxidation : Side products (e.g., pyrimidinethiones) with divergent activity profiles may contaminate samples if purification is incomplete .

Methodological Best Practices

Q. What protocols ensure reproducibility in pharmacological assays?

- Standardized MIC testing : Follow CLSI guidelines with Mueller-Hinton agar and 18–24 hr incubation .

- Positive controls : Use ciprofloxacin (antibacterial) or doxorubicin (anticancer) to validate assay conditions.

- Triplicate experiments : Report mean ± SEM to account for biological variability.

Q. How should researchers handle hygroscopic or oxidation-prone samples?

- Storage : Keep compounds in desiccators with silica gel under argon.

- Characterization timing : Perform NMR/MS immediately after synthesis to avoid degradation artifacts.

- Stabilizers : Add 1% w/v ascorbic acid to DMSO stock solutions for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.